molecular formula C12H17NO B8422589 (r)-3-(3-Methoxyphenyl)piperidine

(r)-3-(3-Methoxyphenyl)piperidine

Cat. No. B8422589
M. Wt: 191.27 g/mol
InChI Key: LXCUAFVVTHZALS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(r)-3-(3-Methoxyphenyl)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (r)-3-(3-Methoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-3-(3-Methoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(r)-3-(3-Methoxyphenyl)piperidine

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3R)-3-(3-methoxyphenyl)piperidine

InChI

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m0/s1

InChI Key

LXCUAFVVTHZALS-NSHDSACASA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CCCNC2

Canonical SMILES

COC1=CC=CC(=C1)C2CCCNC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 100 ml of 10% aqueous sodium hydroxide and 100 ml of dichloromethane was added 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride. After a few minutes, the layers were separated and the organic layer was dried using potassium carbonate. Evaporation of the dichloromethane solution then afforded 12.6 g of the title compound as an oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(3-pyridinyl)methoxybenzene (22.0 g, 0.099 mol) in methanol (250 ml), PtO2 (2 g) and conc. HCl (30 ml) were added and the mixture was hydrogenated at 0.34 MPa in a Parr apparatus. After complete hydrogenation, the catalyst was filtered off. Most of the solvent was evaporated, the residue was made alkaline with 1 M NaOH and extracted with ether. The ether-phase was dried (Na2SO4) and the solvent evaporated giving 18 g of the amine product. The hydrochloride was made and then recrystallized from ethanol/ether yielding 20.9 g (93%), mp. 137°-138.5° C.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

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